2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Overview
Description
2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
The compound interacts with its target, PPAR-γ, by binding to it . This binding activates the receptor, which then binds to peroxisome proliferator response elements (PPREs) in the DNA, promoting the expression of target genes . The activation of PPAR-γ improves insulin resistance, making this compound a potent anti-hyperglycemic agent .
Biochemical Pathways
The activation of PPAR-γ affects several biochemical pathways. It enhances the transcription of insulin-responsive genes, which leads to improved insulin sensitivity . This can lead to a decrease in blood glucose levels, making this compound potentially useful in the treatment of type 2 diabetes .
Pharmacokinetics
The predicted properties include a boiling point of 5257±600 °C and a density of 1344±006 g/cm3 . The pKa is predicted to be 2.58±0.50, which could influence its absorption and distribution in the body .
Result of Action
The activation of PPAR-γ by 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- leads to improved insulin sensitivity and a decrease in blood glucose levels . This can potentially help in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is complex and multifaceted. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are required to confirm these findings.
Dosage Effects in Animal Models
The effects of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- may be involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- within cells and tissues is a complex process that may involve various transporters or binding proteins It could also have effects on its localization or accumulation within cells
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 4-methylbenzylamine with thioglycolic acid, followed by cyclization with chloroacetic acid under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidinedione moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives depending on the reagents used.
Scientific Research Applications
2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential antidiabetic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pioglitazone: Another thiazolidinedione used as an antidiabetic agent.
Rosiglitazone: Similar in structure and function to pioglitazone, used for managing type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar antidiabetic properties but withdrawn due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWXKXQNPIDGOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CSC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361609 | |
Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-16-9 | |
Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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